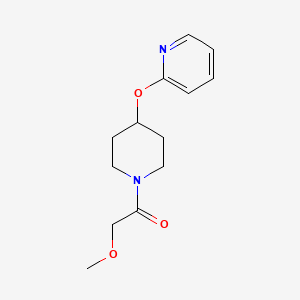
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one, also known as ESI-09, is a small molecule inhibitor that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which plays a critical role in regulating sodium and fluid balance in the body.
作用机制
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one works by selectively inhibiting the activity of ENaC, which is a transmembrane protein that regulates sodium and fluid balance in epithelial tissues. ENaC is composed of three subunits, alpha, beta, and gamma, and 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one binds to the gamma subunit, preventing the channel from opening and allowing sodium to pass through. By inhibiting ENaC, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one reduces sodium reabsorption in the kidneys and lungs, which can have therapeutic benefits in diseases such as CF and hypertension.
Biochemical and Physiological Effects:
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In CF cells, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one restores ENaC function and reduces mucus accumulation, which can improve lung function. In animal models of hypertension, 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one lowers blood pressure by reducing sodium reabsorption in the kidneys. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has also been shown to have anti-inflammatory effects in various cell types, which could have potential therapeutic applications in other diseases such as asthma and chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has several advantages for use in lab experiments, including its high potency and selectivity for ENaC, which allows for precise control over the inhibition of the channel. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, there are also limitations to the use of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one treatment to minimize any potential adverse effects.
未来方向
There are several future directions for research on 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one and its potential therapeutic applications. One area of focus is the development of more potent and selective ENaC inhibitors, which could have even greater therapeutic benefits in diseases such as CF and hypertension. Another area of research is the identification of biomarkers that could predict patient response to ENaC inhibitors, which could help to personalize treatment and improve outcomes. Finally, there is also interest in exploring the anti-inflammatory effects of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one in other diseases beyond CF and hypertension, such as asthma and COPD.
合成方法
The synthesis of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3-(1,3-Benzoxazol-2-yl)-6-methylchromen-2-one, which is then reacted with diethylamine to form 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one. The overall yield of this synthesis method is around 25%, and the purity of the final product can be achieved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF) and hypertension. In CF, the abnormal function of ENaC leads to the accumulation of mucus in the lungs, which can result in chronic infections and respiratory failure. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to restore ENaC function in CF cells, which could potentially alleviate the symptoms of the disease. In hypertension, the overactivation of ENaC leads to increased sodium reabsorption and fluid retention, which can contribute to high blood pressure. 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been shown to reduce sodium reabsorption and lower blood pressure in animal models of hypertension.
属性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQNORRYAWXDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145864056 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)



![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)
